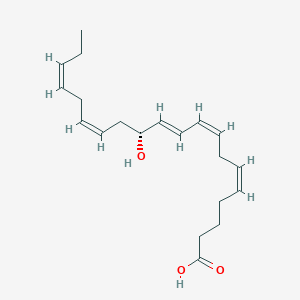

12-Hydroxyeicosapentaenoic acid, (12R)-

概要

説明

(12R)-12-ヒドロキシエイコサペンタエン酸は、エイコサペンタエン酸(EPA)から誘導されたモノヒドロキシ脂肪酸です。 化学式はC20H30O3、分子量は318.457 g/molの小さな分子です 。この化合物は、潜在的な生物学的活性で知られており、科学研究の様々な分野で注目されています。

準備方法

合成経路と反応条件

(12R)-12-ヒドロキシエイコサペンタエン酸は、エイコサペンタエン酸(EPA)から酵素的または化学的ヒドロキシル化によって合成できます。 酵素的経路には、EPAの12番目の炭素位置にヒドロキシル基を導入する特定のlipoxygenasesの使用が含まれます 。反応条件には通常、酵素活性を最適化するために、制御されたpHと温度での水性緩衝液系が含まれます。

工業生産方法

(12R)-12-ヒドロキシエイコサペンタエン酸の工業生産には、バイオリアクターを使用した大規模な酵素プロセスが含まれる場合があります。これらのバイオリアクターは、温度、pH、基質濃度などの酵素活性に最適な条件を維持します。 その後、クロマトグラフィーなどの技術を使用して製品を精製し、所望の純度を実現します .

化学反応の分析

反応の種類

(12R)-12-ヒドロキシエイコサペンタエン酸は、次のような様々な化学反応を起こします。

酸化: ヒドロキシル基は酸化されてケト基を形成することができます。

還元: 分子中の二重結合は還元されて飽和誘導体を形成することができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO4)と三酸化クロム(CrO3)などがあります。

還元: パラジウム担持炭素(Pd/C)などの触媒を使用した水素化反応が一般的です。

置換: 塩化チオニル(SOCl2)などの試薬を使用して、ヒドロキシル基を塩化物に変換することができます。その後、塩化物はさらに置換反応を起こすことができます.

主な生成物

酸化: 12-ケト-エイコサペンタエン酸の生成。

還元: 完全に飽和したエイコサペンタエン酸誘導体の生成。

科学研究での応用

(12R)-12-ヒドロキシエイコサペンタエン酸は、次のような科学研究で様々な用途があります。

化学: 脂質酸化生成物の研究における分析化学の基準物質として使用されます。

生物学: 細胞シグナル伝達経路における役割や、細胞増殖と分化への影響が調査されています。

医学: 抗炎症作用と抗癌作用の潜在的な可能性が探索されています。また、心臓血管の健康への影響についても研究されています。

科学的研究の応用

Anti-Inflammatory Properties

Mechanism of Action

12R-HEPE exhibits potent anti-inflammatory effects by modulating immune cell activity and cytokine production. It has been shown to inhibit neutrophil infiltration in inflammatory conditions, making it a candidate for treating various inflammatory diseases.

Case Study: Contact Hypersensitivity

A study demonstrated that the topical application of 12R-HEPE significantly reduced inflammation associated with contact hypersensitivity in mice. The mechanism involved the inhibition of neutrophil migration to the site of inflammation, suggesting its potential as a topical anti-inflammatory agent for skin conditions .

| Study | Findings | Implications |

|---|---|---|

| Topical Application in Mice | Reduced neutrophil infiltration | Potential for treating allergic dermatitis |

| In vitro Studies on Keratinocytes | Inhibited CXCL1 and CXCL2 expression | Implications for psoriasis and eczema treatments |

Dermatological Applications

Role in Skin Health

12R-HEPE is involved in the metabolic pathways that regulate skin inflammation and barrier function. Its presence is notably higher in the skin compared to other tissues, indicating its importance in cutaneous health.

Case Study: Atopic Dermatitis

Research indicates that levels of 12R-HEPE are elevated in biological samples from mice with DNCB-induced atopic dermatitis. This suggests that it may play a role in the pathogenesis of skin disorders characterized by inflammation and barrier dysfunction .

| Condition | Biomarker Levels | Potential Treatment Role |

|---|---|---|

| Atopic Dermatitis | Increased 12R-HEPE levels | Target for therapeutic interventions |

| Psoriasis | Upregulated eicosanoids | Possible therapeutic target |

Immune Modulation

Impact on Immune Responses

12R-HEPE influences various immune responses, including the chemotaxis of neutrophils and macrophages. It facilitates the aggregation of immune cells and enhances their response to inflammatory stimuli.

Case Study: Neutrophil Functionality

In vitro experiments have shown that 12R-HEPE can stimulate human neutrophils to adhere and aggregate, enhancing their ability to respond to inflammatory signals such as tumor necrosis factor-alpha (TNF-α) . This property could be harnessed in developing therapies for conditions where immune modulation is beneficial.

| Immune Response | Effect of 12R-HEPE | Clinical Relevance |

|---|---|---|

| Neutrophil Aggregation | Enhanced response to TNF-α | Potential use in sepsis treatment |

| Chemotaxis | Stimulated migration of immune cells | Applications in wound healing |

Pharmacological Applications

Development as a Therapeutic Agent

Given its anti-inflammatory and immune-modulating properties, there is ongoing research into the pharmacological applications of 12R-HEPE. Its potential use as a novel therapeutic agent could provide alternatives to traditional non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids, which often have significant side effects.

Summary Table of Applications

| Application Area | Description | Current Research Status |

|---|---|---|

| Anti-inflammatory Therapy | Reduces inflammation via neutrophil inhibition | Clinical trials needed |

| Dermatological Treatment | Improves skin barrier function and reduces dermatitis | Ongoing studies |

| Immune Modulation | Enhances immune cell functionality | Preclinical research ongoing |

| Pharmacological Agent | Potential alternative to NSAIDs | Early-stage development |

作用機序

(12R)-12-ヒドロキシエイコサペンタエン酸の作用機序には、特定の分子標的と経路との相互作用が含まれます。脂肪酸とエイコサノイドの代謝に関与する酵素の活性を調節することが知られています。 この化合物は、炎症促進性および抗炎症性メディエーターの産生に影響を与える可能性があり、それによって生物学的効果を発揮します .

類似の化合物との比較

類似の化合物

12-ヒドロキシエイコサテトラエン酸 (12-HETE): アラキドン酸から誘導された同様のモノヒドロキシ脂肪酸。

15-ヒドロキシエイコサペンタエン酸 (15-HEPE): エイコサペンタエン酸の別のヒドロキシル化誘導体。

独自性

(12R)-12-ヒドロキシエイコサペンタエン酸は、12番目の炭素位置での特定のヒドロキシル化と、エイコサペンタエン酸からの誘導という点で独特です。 この特定の構造は、他のヒドロキシル化脂肪酸とは異なる生物学的活性を示します .

類似化合物との比較

Similar Compounds

12-hydroxyeicosatetraenoic acid (12-HETE): A similar monohydroxy fatty acid derived from arachidonic acid.

15-hydroxyeicosapentaenoic acid (15-HEPE): Another hydroxylated derivative of eicosapentaenoic acid.

Uniqueness

(12R)-12-hydroxyeicosapentaenoic acid is unique due to its specific hydroxylation at the 12th carbon position and its derivation from eicosapentaenoic acid. This specific structure imparts distinct biological activities compared to other hydroxylated fatty acids .

生物活性

12-Hydroxyeicosapentaenoic acid (12-HEPE) is a metabolite derived from eicosapentaenoic acid (EPA), an omega-3 fatty acid. This compound has garnered attention for its various biological activities, particularly in the contexts of inflammation, atherosclerosis, and glucose metabolism. The following sections detail key findings from recent research, including mechanisms of action, case studies, and relevant data tables.

Anti-Inflammatory Effects

12-HEPE exhibits significant anti-inflammatory properties. In a study examining its effects on allergic contact dermatitis, it was found that topical application of 12-HEPE inhibited neutrophil infiltration into the skin. This was associated with downregulation of the genes encoding neutrophil chemoattractants CXCL1 and CXCL2 in human keratinocytes via activation of retinoid X receptor α .

Key Findings:

- Inhibition of Neutrophil Chemoattractants: 12-HEPE downregulated CXCL1 and CXCL2.

- Mechanism: Activation of retinoid X receptor α.

Cardiovascular Benefits

Research indicates that 12-HEPE plays a protective role against atherosclerosis by inhibiting foam cell formation in macrophages. This process is mediated through the peroxisome proliferator-activated receptor gamma (PPARγ) pathway. In mice fed a high-fat diet (HFD), administration of 12-HEPE improved vascular function, as evidenced by enhanced pulsatility and resistive indexes .

Key Findings:

- Foam Cell Inhibition: 12-HEPE inhibited the transformation of macrophages into foam cells.

- Improved Vascular Function: Enhanced pulsatility and resistive indexes in HFD-fed mice.

Study on Allergic Contact Dermatitis

In a controlled study, mice fed an omega-3 fatty acid-rich diet showed significant accumulation of 12-HEPE in their skin. Topical application resulted in reduced inflammation associated with contact hypersensitivity. The gene expression levels for enzymes involved in 12-HEPE synthesis were notably higher in skin tissue compared to other organs .

Atherosclerosis Model

In another investigation, mice treated with 12-HEPE demonstrated reduced foam cell formation when stimulated with oxidized low-density lipoprotein (Ox-LDL). The treatment led to increased expression of cholesterol efflux transporters such as ABCA1 and ABCG1, supporting the idea that 12-HEPE promotes lipid homeostasis .

Data Tables

Research Findings Summary

The biological activity of 12-Hydroxyeicosapentaenoic acid is multifaceted, involving significant roles in inflammation modulation and cardiovascular health. Its mechanisms primarily involve:

- Anti-inflammatory pathways through gene regulation in keratinocytes.

- Cardiovascular protection via inhibition of foam cell formation and improvement in vascular parameters.

Emerging evidence suggests that dietary sources rich in omega-3 fatty acids could enhance the production of beneficial metabolites like 12-HEPE, potentially offering therapeutic avenues for conditions such as atherosclerosis and inflammatory diseases.

特性

IUPAC Name |

(5Z,8Z,10E,12R,14Z,17Z)-12-hydroxyicosa-5,8,10,14,17-pentaenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O3/c1-2-3-4-5-10-13-16-19(21)17-14-11-8-6-7-9-12-15-18-20(22)23/h3-4,7-11,13-14,17,19,21H,2,5-6,12,15-16,18H2,1H3,(H,22,23)/b4-3-,9-7-,11-8-,13-10-,17-14+/t19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCRJLMXYVFDXLS-IHWYZUJNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CCC(C=CC=CCC=CCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C/C=C\C[C@H](/C=C/C=C\C/C=C\CCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109430-12-8 | |

| Record name | 12-Hydroxyeicosapentaenoic acid, (12R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109430128 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (12R)-12-hydroxyeicosapentaenoic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15571 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 12-HYDROXYEICOSAPENTAENOIC ACID, (12R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/78P2ZC128S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。